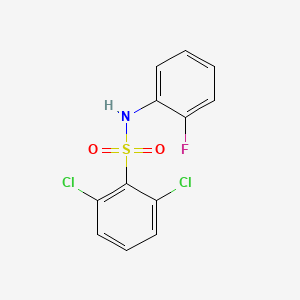

2,6-dichloro-N-(2-fluorophenyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

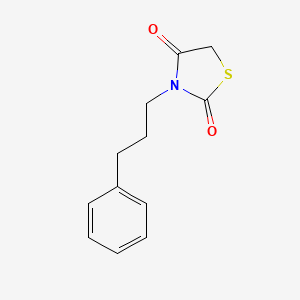

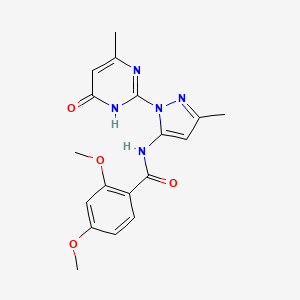

2,6-Dichloro-N-(2-fluorophenyl)benzenesulfonamide is a chemical compound with the molecular formula C12H8Cl2FNO2S . It has an average mass of 320.167 Da and a monoisotopic mass of 318.963684 Da .

Molecular Structure Analysis

The molecular structure of 2,6-dichloro-N-(2-fluorophenyl)benzenesulfonamide consists of 12 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, 1 fluorine atom, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .Applications De Recherche Scientifique

Synthesis and Antitumor Activity

A study by Sławiński and Brzozowski (2006) discusses the synthesis of novel sulfonamide derivatives with antitumor activity. One compound, exhibiting remarkable activity towards non-small cell lung cancer and melanoma cell lines, showcases the potential of sulfonamide compounds in cancer treatment (Sławiński & Brzozowski, 2006).

Organic Synthesis Applications

Miura et al. (1998) highlight the use of sulfonamides in oxidative cross-coupling reactions, demonstrating their utility in creating complex organic molecules. The study emphasizes the role of sulfonamides in facilitating bond formation between different organic entities, underscoring their importance in synthetic chemistry (Miura et al., 1998).

Enzyme Inhibition Studies

Gul et al. (2016) synthesized 4-(2-substituted hydrazinyl)benzenesulfonamides to investigate their inhibitory effects on carbonic anhydrase enzymes. This research is pivotal for understanding the mechanism of enzyme inhibition by sulfonamides, offering potential therapeutic applications in managing conditions like glaucoma and epilepsy (Gul et al., 2016).

Metalation and Heterocyclic Synthesis

Familoni (2002) explores the synthetic applications of metalated sulfonamides, particularly in heterocyclic synthesis. This work demonstrates the versatility of sulfonamides as intermediates in producing a wide range of heterocyclic compounds, highlighting their significance in developing new pharmaceuticals and materials (Familoni, 2002).

Fluorescence Sensing and Bioimaging

Ravichandiran et al. (2020) developed a colorimetric and fluorescence probe based on benzenesulfonamide for selective detection of Sn2+ ions. This novel application in environmental monitoring and bioimaging demonstrates the potential of sulfonamides in sensitive and selective detection systems (Ravichandiran et al., 2020).

Propriétés

IUPAC Name |

2,6-dichloro-N-(2-fluorophenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2FNO2S/c13-8-4-3-5-9(14)12(8)19(17,18)16-11-7-2-1-6-10(11)15/h1-7,16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYDYGNLVAZLKDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NS(=O)(=O)C2=C(C=CC=C2Cl)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-dichloro-N-(2-fluorophenyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-butyl-2-[(E)-[(3-methylphenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2843165.png)

![4-(Prop-2-enoylamino)-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]benzamide](/img/structure/B2843166.png)

![2-{5-[(4-amino(5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophen-2-ylth io))methyl]-4-phenyl(1,2,4-triazol-3-ylthio)}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2843169.png)

![4-Methyl-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one](/img/structure/B2843172.png)

![Ethyl 4-{4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzoyl}piperazine-1-carboxylate](/img/structure/B2843178.png)